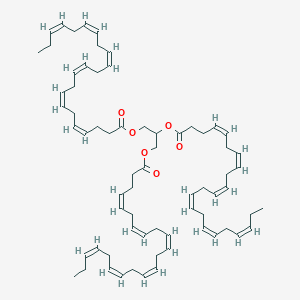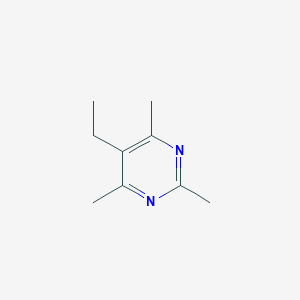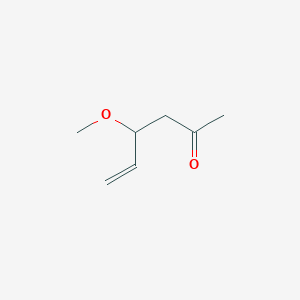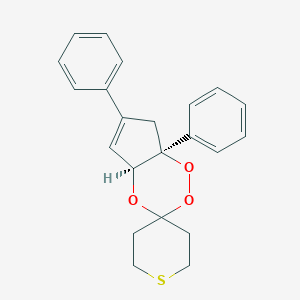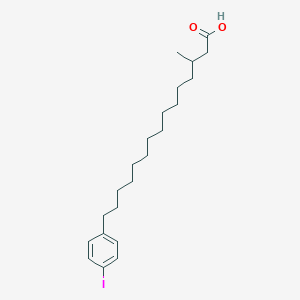
1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)- is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)- is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in cells. For example, in antitumor activity, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of the extracellular matrix and tumor invasion.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)- depend on the specific application and the target organism or cell type. In antitumor activity, this compound has been shown to induce apoptosis (programmed cell death) and inhibit tumor invasion. In anti-inflammatory activity, it has been shown to reduce the production of pro-inflammatory cytokines. In antimicrobial activity, it has been shown to inhibit the growth of various bacterial and fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)- for lab experiments include its relatively simple synthesis method, its potential for multiple applications, and its ability to be modified to improve its properties. However, its limitations include its low solubility in water, which can limit its use in certain applications, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)-. These include:
1. Further studies on its mechanism of action to fully understand its potential applications and improve its properties.
2. Development of new derivatives of this compound with improved solubility and bioactivity.
3. Investigation of its potential applications in other fields such as energy storage and catalysis.
4. Evaluation of its potential toxicity and environmental impact for its use in agriculture and other applications.
Conclusion:
In conclusion, 1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)- is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and improve its properties for various applications.
Métodos De Síntesis
The synthesis of 1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)- can be achieved through a multi-step process involving the reaction of various chemical reagents. The detailed synthesis method is beyond the scope of this paper, but it is worth noting that the purity and yield of the final product can be influenced by the reaction conditions.
Aplicaciones Científicas De Investigación
1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)- has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has shown promising results as an antitumor agent, anti-inflammatory agent, and antimicrobial agent. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, it has been studied for its potential use as a pesticide.
Propiedades
Número CAS |
111253-97-5 |
|---|---|
Fórmula molecular |
C25H40ClN3O2 |
Peso molecular |
450.1 g/mol |
Nombre IUPAC |
5-[1-(4-chloro-3-pentadecylphenoxy)ethyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C25H40ClN3O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-19-22(17-18-23(21)26)30-20(2)24-28-29-25(27)31-24/h17-20H,3-16H2,1-2H3,(H2,27,29) |
Clave InChI |
ZVJLMALANQLMCD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)C2=NN=C(O2)N)Cl |
SMILES canónico |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)C2=NN=C(O2)N)Cl |
Sinónimos |
1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




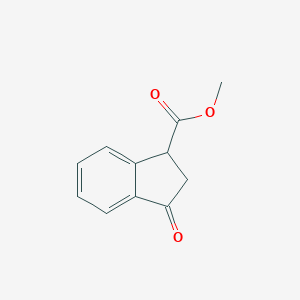
![10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B56268.png)
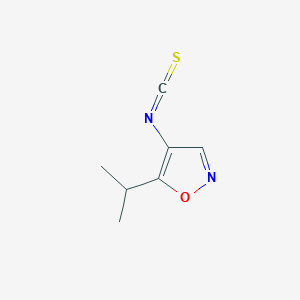
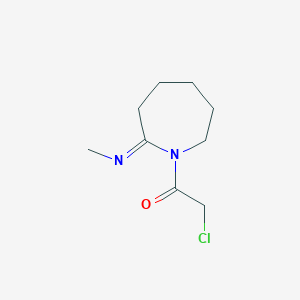
![methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B56276.png)
